Cyclobenzaprine

toxicology drug safety cardiovascular pharmacology

Cyclobenzaprine differs from amitriptyline by a single double bond but delivers a markedly safer cardiac profile: 0% incidence of life-threatening QRS widening or ventricular dysrhythmia in 209 overdose cases. It achieved 75.7% marked/moderate improvement in acute muscle spasm vs 39.5% for diazepam, replicated in head-to-head trials. The CER 30 mg once-daily extended-release formulation provides sustained PK with comparable Cmax in elderly and younger adults, simplifying adherence. For preclinical CNS research, its potent 5-HT2 and H1 receptor antagonism—acting centrally on descending serotonergic pathways—makes it a unique reference compound distinct from peripherally-acting relaxants like tizanidine.

Molecular Formula C20H21N
Molecular Weight 275.4 g/mol
CAS No. 303-53-7
Cat. No. B1214914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobenzaprine
CAS303-53-7
Synonymscyclobenzaprine
cyclobenzaprine hydrochloride
Flexeril
Lisseril
Molecular FormulaC20H21N
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
InChIInChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
InChIKeyJURKNVYFZMSNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely Soluble
6.89e-03 g/L

Cyclobenzaprine CAS 303-53-7: Baseline Procurement Profile for a Centrally Acting Skeletal Muscle Relaxant


Cyclobenzaprine (CAS 303-53-7) is a tricyclic amine classified as a centrally acting skeletal muscle relaxant. Its chemical structure, 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, is distinguished by a single double bond difference from the tricyclic antidepressant (TCA) amitriptyline [1]. This structural nuance underlies its pharmacological profile: it is a potent antagonist at 5-HT2 receptors, as well as histamine H1 and muscarinic acetylcholine receptors, which collectively mediate its therapeutic effects on muscle spasm and its prominent sedative properties [2]. First synthesized in 1961 and approved in 1977, cyclobenzaprine remains a high-volume procurement item for managing acute, painful musculoskeletal conditions, with extensive clinical and safety data differentiating it from its close chemical relatives and other muscle relaxants [3].

Why Cyclobenzaprine Procurement Cannot Be Met with Unverified Tricyclic Substitution: A Quantitative Rationale


Procuring cyclobenzaprine in place of a generic tricyclic antidepressant or an alternative muscle relaxant based on class membership alone introduces quantifiable clinical and safety risks. The therapeutic window and adverse event profile of cyclobenzaprine are distinct from those of its closest structural analog, amitriptyline, despite a single double-bond difference [1]. Specifically, cyclobenzaprine exhibits a markedly safer cardiovascular profile in overdose, with a 0% incidence of wide QRS complex or ventricular dysrhythmia reported in a study of 209 cases, a stark contrast to the known cardiotoxicity of amitriptyline [1]. Furthermore, its pharmacokinetic behavior, characterized by a terminal elimination half-life of approximately 31.9 hours, differs significantly from other centrally acting muscle relaxants like tizanidine, impacting dosing frequency and patient management [2]. These material differences in safety and pharmacology demonstrate that therapeutic equivalence cannot be assumed and must be verified through direct comparative evidence.

Cyclobenzaprine's Differentiated Profile: Quantitative Evidence for Scientific and Industrial Selection


Cardiovascular Safety in Overdose: Cyclobenzaprine vs. Amitriptyline

In a direct retrospective comparison of acute overdoses, cyclobenzaprine demonstrates a quantifiably superior cardiovascular safety profile compared to its close structural analog amitriptyline. Among 209 cases of isolated cyclobenzaprine overdose, there were no reported deaths, no instances of widened QRS complex, and no cases of ventricular dysrhythmia. Hypotension was reported in only 1.4% (3/209) of cases [1]. In stark contrast, the amitriptyline overdose comparison group experienced a significantly higher incidence of TCA-like complications, including widened QRS, ventricular dysrhythmia, seizures, and coma [1].

toxicology drug safety cardiovascular pharmacology

Clinical Efficacy in Acute Musculoskeletal Spasm: Cyclobenzaprine vs. Diazepam

A head-to-head randomized controlled trial (RCT) compared cyclobenzaprine (10 mg TID, titrated up to 20 mg TID) with diazepam (5 mg TID, titrated up to 10 mg TID) and placebo over 14 days in 117 patients with acute muscle spasm [1]. At the end of the study, cyclobenzaprine demonstrated a statistically significant and clinically meaningful improvement over diazepam across multiple primary efficacy endpoints [1].

clinical trial muscle relaxant efficacy comparison

Pharmacokinetic Differentiation: Once-Daily Extended-Release (CER) vs. Immediate-Release (CIR)

The extended-release formulation of cyclobenzaprine (CER 30 mg) offers a distinct and quantifiable pharmacokinetic (PK) advantage over the immediate-release formulation (CIR 10 mg TID) [1]. In a randomized crossover study of 18 healthy adults, CER 30 mg provided a single, sustained peak concentration of 19.2 ng/mL at approximately 6 hours post-dose, in contrast to the fluctuating multiple peaks and troughs observed with CIR [1]. This profile allows for once-daily dosing while maintaining comparable total systemic exposure, as demonstrated by the similar plasma concentrations at 4 hours: 12.1 ng/mL for CER versus 12.4 ng/mL for CIR [1].

pharmacokinetics formulation science bioequivalence

Absolute Bioavailability and Elimination Kinetics of Oral Cyclobenzaprine

Cyclobenzaprine exhibits a unique and quantifiable pharmacokinetic profile that distinguishes it from other muscle relaxants. Following oral administration of a 10 mg immediate-release tablet, cyclobenzaprine demonstrates a low and variable absolute bioavailability, estimated to range from 33% to 55%, primarily due to significant first-pass hepatic metabolism [1]. Its elimination is characterized by a multicompartment model, with an average rapid elimination half-life (t(1/2)β) of 3.1 hours and a much longer average terminal elimination half-life (t(1/2)γ) of 31.9 hours [2]. This long terminal half-life is a key differentiator from other muscle relaxants, such as tizanidine (with a half-life of approximately 2.5 hours), and explains why steady-state concentrations are achieved after several days of dosing, impacting both its therapeutic onset and its potential for accumulation [2].

pharmacokinetics drug metabolism bioavailability

Adverse Event Profile: Comparative Tolerability of Cyclobenzaprine vs. Amitriptyline in a Long-Term Trial

In a 6-month head-to-head trial for fibromyalgia, the tolerability of cyclobenzaprine (30 mg/day) was compared with amitriptyline (50 mg/day) in 184 patients. While overall adverse event rates were high in both groups (98% for cyclobenzaprine vs. 95% for amitriptyline), the rate of patient withdrawal due to adverse events was notably higher for cyclobenzaprine (16%) compared to amitriptyline (8%), though this difference was not statistically significant (RR 1.90; 95% CI, 0.82 to 4.44) [1]. This data suggests a trend toward lower tolerability for cyclobenzaprine at the doses used, despite its safer cardiovascular profile in overdose.

adverse events tolerability fibromyalgia

Defining High-Value Scenarios for Cyclobenzaprine Procurement and Use


Institutional Formulary Inclusion for Acute Musculoskeletal Conditions

Given its superior efficacy over diazepam in managing acute muscle spasm, as demonstrated in head-to-head trials where 75.7% of patients on cyclobenzaprine showed marked or moderate improvement versus 39.5% on diazepam [1], cyclobenzaprine should be prioritized for institutional formularies targeting acute, non-chronic musculoskeletal conditions. The availability of both immediate-release and once-daily extended-release formulations allows for tailored therapy, with CER 30 mg offering a significant advantage in patient adherence due to its simplified dosing schedule and sustained pharmacokinetic profile [2].

Preferred Agent in Overdose-Prone Populations and Mental Health Settings

The cardiovascular safety of cyclobenzaprine in overdose is a defining and differentiating feature. With a documented 0% incidence of life-threatening widened QRS or ventricular dysrhythmias in 209 acute overdose cases [3], cyclobenzaprine is a compelling alternative to amitriptyline in patient populations at elevated risk for intentional overdose, including those with comorbid depression or anxiety. This safety data supports its procurement and preferred use in psychiatric units and in outpatient mental health clinics where polypharmacy and overdose risk are heightened concerns.

Use in Older Adults Requiring Once-Daily Dosing Regimens

Pharmacokinetic data confirm that the once-daily CER 30 mg formulation achieves a controlled release profile and comparable systemic exposure in elderly subjects (aged 65-75 years) as it does in younger adults, with a median Tmax of 8 hours [4]. This predictable and sustained drug delivery minimizes the peak-trough fluctuations seen with immediate-release formulations and simplifies complex medication regimens in older adults, a population where adherence to multi-dose schedules is often challenging. This makes CER a strategic choice for managing age-related musculoskeletal pain.

Research Tool for Studying Central 5-HT2 and H1 Receptor Pharmacology

Cyclobenzaprine's potent antagonism at 5-HT2 and histamine H1 receptors makes it a valuable pharmacological tool in preclinical research. Its effects on spinal reflex transmission, mediated through descending serotonergic pathways, have been well-characterized in animal models, distinguishing it from peripherally acting muscle relaxants [5]. Researchers can utilize cyclobenzaprine as a reference compound to investigate central mechanisms of muscle spasm and sedation, with its unique tricyclic structure providing a distinct pharmacological fingerprint compared to other 5-HT2 antagonists like ketanserin or cyproheptadine [5].

Quote Request

Request a Quote for Cyclobenzaprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.